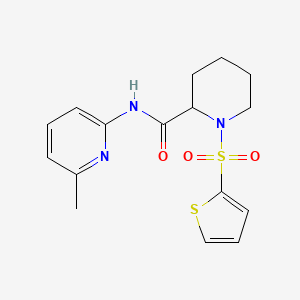

N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c1-12-6-4-8-14(17-12)18-16(20)13-7-2-3-10-19(13)24(21,22)15-9-5-11-23-15/h4-6,8-9,11,13H,2-3,7,10H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZVZGZYRTWTOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine ring is reacted with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Sulfonylation: The thiophen-2-ylsulfonyl group is added through a sulfonylation reaction, where the piperidine derivative is treated with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Pyridine Substitution: Finally, the 6-methylpyridin-2-yl group is introduced via a nucleophilic substitution reaction, where the piperidine derivative is reacted with 6-methyl-2-chloropyridine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow it to participate in a wide range of chemical reactions, making it valuable for developing new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, the compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Scaffold Modifications

- Piperidine vs. Pyrrolidine : The pyrrolidine analog () replaces the 6-membered piperidine with a 5-membered ring, likely reducing conformational flexibility and altering metabolic stability .

- Thiophene Sulfonyl vs. Benzyl Sulfonyl : S,R-21a () substitutes the thiophene sulfonyl with a benzyl group, demonstrating that sulfonyl identity critically impacts bioactivity (e.g., antimicrobial vs. unspecified for the target) .

Amide Substituent Diversity

- 6-Methylpyridin-2-yl vs.

- Pharmaceutical Impurities : Imp. C(EP) () illustrates how aryl substituents (e.g., 2,6-dimethylphenyl) influence carboxamide stability during synthesis .

Functional Implications

- Antimicrobial Potential: S,R-21a’s activity () suggests that piperidine-2-carboxamides with sulfonyl groups may target microbial pathways, though the thiophene variant’s efficacy remains unverified .

- Solubility and Binding : The 6-methylpyridin-2-yl group (common in the target and ) may improve aqueous solubility compared to bulkier substituents like thiazole-pyridine hybrids .

Biological Activity

N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 304.36 g/mol. The compound features a piperidine ring, a pyridine moiety, and a thiophene sulfonyl group, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₃S |

| Molecular Weight | 304.36 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and glioblastoma cells.

The compound appears to exert its effects through multiple pathways:

- Cell Cycle Arrest : It induces G1/S phase arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).

- Apoptosis Induction : The compound promotes apoptosis via the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases .

- Inhibition of Signaling Pathways : It inhibits critical signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Table 2: Summary of Biological Activities

| Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of cell proliferation | |

| Apoptosis Induction | Increased caspase activity | |

| Cell Cycle Arrest | G1/S phase arrest |

Study 1: Anticancer Efficacy in Breast Cancer Cells

In a study published in PubMed, researchers treated breast cancer cell lines with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Study 2: Glioblastoma Model

Another investigation utilized a glioblastoma model to assess the efficacy of this compound. The findings indicated a marked decrease in tumor size and enhanced survival rates in treated subjects compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.